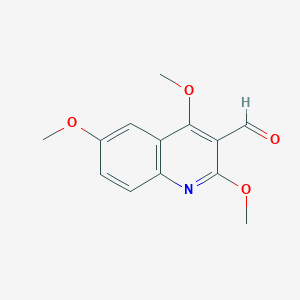
2,4,6-Trimethoxyquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-三甲氧基喹啉-3-甲醛是一种有机化合物,其分子式为C12H13NO4。它是喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。该化合物以喹啉环上2、4 和 6 位的三個甲氧基以及 3 位的醛基为特征。它在各种化学反应中使用,并在科学研究中得到应用。
准备方法
合成路线和反应条件
2,4,6-三甲氧基喹啉-3-甲醛的合成通常涉及在酸性条件下使 2,4,6-三甲氧基苯胺与合适的醛前体反应。 一种常用的方法是 Pfitzinger 反应,该反应涉及在强酸催化剂(如盐酸)存在下,将 2,4,6-三甲氧基苯胺与乙醛酸缩合以形成所需的喹啉衍生物 .
工业生产方法
2,4,6-三甲氧基喹啉-3-甲醛的工业生产方法类似于实验室合成,但已扩大规模以适应更大的数量。这些方法通常涉及连续流反应器和优化的反应条件,以确保最终产物的产率和纯度高。
化学反应分析
反应类型
2,4,6-三甲氧基喹啉-3-甲醛会发生各种化学反应,包括:
氧化: 醛基可以氧化形成相应的羧酸。
还原: 醛基可以还原形成相应的醇。
取代: 在适当条件下,甲氧基可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常见的还原剂包括硼氢化钠(NaBH4)和氢化锂铝(LiAlH4)。
取代: 取代反应通常需要强亲核试剂和合适的溶剂。
主要形成的产物
氧化: 2,4,6-三甲氧基喹啉-3-羧酸。
还原: 2,4,6-三甲氧基喹啉-3-甲醇。
取代: 根据所用亲核试剂的不同,会形成各种取代的喹啉衍生物。
科学研究应用
2,4,6-三甲氧基喹啉-3-甲醛在科学研究中有多种应用:
化学: 它被用作合成更复杂喹啉衍生物的构建模块。
生物学: 它用于研究酶抑制和作为生物成像的荧光探针。
工业: 它用于生产染料、颜料和其他精细化学品。
作用机制
2,4,6-三甲氧基喹啉-3-甲醛的作用机制取决于其具体的应用。在生物系统中,它可能通过与酶的活性位点结合并阻止底物结合而充当酶抑制剂。 甲氧基和醛基在其结合亲和力和特异性中起着至关重要的作用 .
相似化合物的比较
类似化合物
2-氯喹啉-3-甲醛: 结构相似,但具有氯原子而不是甲氧基。
2,4-二甲氧基喹啉-3-甲醛: 结构相似,但只有两个甲氧基。
喹啉-3-甲醛: 没有甲氧基。
独特性
2,4,6-三甲氧基喹啉-3-甲醛因具有三个甲氧基而具有独特性,与其他喹啉衍生物相比,这增强了其溶解度和反应性。 这些甲氧基还影响其电子性质,使其成为各种化学和生物应用中的一种有价值的化合物 .
属性
CAS 编号 |
51179-19-2 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2,4,6-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-8-4-5-11-9(6-8)12(17-2)10(7-15)13(14-11)18-3/h4-7H,1-3H3 |
InChI 键 |
AKMLOGOOJOJNLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
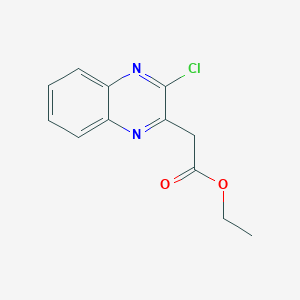

![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)

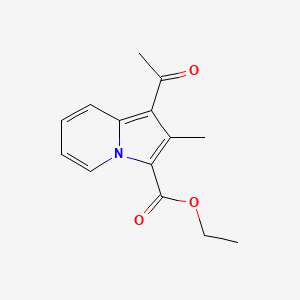
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
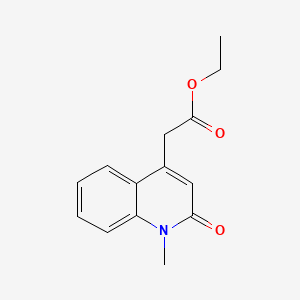
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)

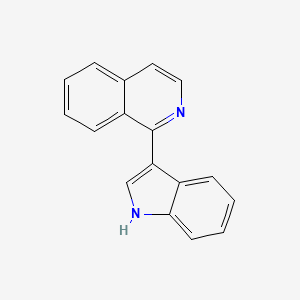
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
